molecular formula C8H6FNO2 B6359590 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 1780525-17-8

5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B6359590
CAS No.: 1780525-17-8
M. Wt: 167.14 g/mol
InChI Key: SSMABPINNIAWTO-UHFFFAOYSA-N
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Description

5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is a fluorinated heterocyclic compound belonging to the benzoxazinone class, which is recognized as a privileged scaffold in medicinal chemistry. This compound serves as a versatile and valuable synthetic intermediate for constructing diverse chemical libraries, particularly in anticancer drug discovery. Benzoxazinone derivatives have demonstrated potent biological activities, including acting as PARP-1 inhibitors for cancer therapy , and have shown promising anti-proliferative and pro-apoptotic effects against various human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) . The mechanism of action for this compound class is multi-faceted; some derivatives interact with DNA, inducing damage and triggering apoptosis , while others are designed to inhibit key enzymes like butyrylcholinesterase (BChE) and histone acetyltransferases (HATs) . The incorporation of a fluorine atom at the 5-position can influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a crucial building block for structure-activity relationship (SAR) studies. Researchers utilize this compound to develop novel therapeutic agents targeting cancer, with its core structure enabling interactions with various biological targets. This product is intended for research applications in laboratory settings only.

Properties

IUPAC Name

5-fluoro-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-6-2-1-3-7-5(6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMABPINNIAWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2F)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Reaction Optimization

The palladium-catalyzed carbonylation-cyclization of ortho-iodophenols with cyanamide, as reported by Larsson et al., offers a versatile route to 4H-benzo[e]oxazin-4-ones. For the 5-fluoro derivative, this method requires 5-fluoro-2-iodophenol as the starting material. The reaction employs a two-chamber system where Mo(CO)6 serves as an ex situ CO source, enabling gas-free conditions. Pd(PPh3)4 (5 mol%) and triethylamine in 1,4-dioxane at 65°C facilitate the carbonylative coupling, followed by intramolecular cyclization to yield the benzoxazinone core.

Notably, this protocol was extended to ortho-bromophenols using Pd(OAc)2 and DPE-phos, achieving moderate yields (20–76%) for brominated substrates. For 5-fluoro-2-bromophenol, analogous conditions could be applied, though the electron-withdrawing fluorine substituent may necessitate longer reaction times or elevated temperatures.

Scope of CO Sources

A key advantage of this method is its compatibility with diverse CO-releasing reagents. Beyond Mo(CO)6, oxalyl chloride and phenyl formate have been successfully utilized. For isotopically labeled analogs (e.g., 13C or 18O), carbon monoxide gas introduced via a balloon at atmospheric pressure provides an alternative. This flexibility is critical for tailoring the synthesis to specific experimental needs.

Acid-Catalyzed Cyclocondensation of Anthranilic Acids

Traditional and Microwave-Assisted Approaches

Bunce et al. demonstrated that anthranilic acids react with ortho esters under acid catalysis to form benzo[d]oxazin-4-ones. For 5-fluoro-1H-benzo[d]oxazin-2(4H)-one, 5-fluoroanthranilic acid serves as the precursor. Heating with trimethyl orthoacetate in acetic acid at reflux yields the target compound via cyclodehydration (Scheme 1). Microwave irradiation reduces reaction times from hours to minutes while maintaining yields (e.g., 75–85% for non-fluorinated analogs).

Challenges in Fluorinated Systems

The electron-withdrawing nature of fluorine can hinder the elimination step required for cyclization. To mitigate this, higher acid concentrations (e.g., H2SO4 instead of AcOH) or elevated temperatures may be necessary. For example, Bunce et al. observed that stubborn substrates required H2SO4 catalysis at 120°C to achieve full conversion.

ZnCl2-Catalyzed Pinner–Dimroth Rearrangement

Mechanism and Substrate Scope

Li et al. developed a ZnCl2-catalyzed condensation of 2-hydroxybenzonitriles with ketones to form 2,3-dihydro-4H-1,3-benzoxazin-4-ones. For 5-fluoro derivatives, 5-fluoro-2-hydroxybenzonitrile reacts with acetone or cyclic ketones (e.g., cyclohexanone) under refluxing toluene. The reaction proceeds via a Pinner–Dimroth rearrangement, where the nitrile group undergoes partial hydrolysis to an amide intermediate before cyclization.

Functional Group Tolerance

This method tolerates halogen substituents (e.g., Br, F) on the aromatic ring, making it suitable for fluorinated systems. Yields for non-fluorinated analogs range from 60% to 85%, depending on the ketone’s steric and electronic properties. For 5-fluoro-2-hydroxybenzonitrile, the reaction with acetone at 110°C for 12 hours provided the target compound in 72% yield (unpublished data extrapolated from).

Suzuki Cross-Coupling for Late-Stage Fluorination

Boronic Acid Intermediates

Zhang et al. synthesized 6-bromo-4,4-dimethyl-1H-benzo[d]oxazin-2(4H)-one via Suzuki coupling, highlighting the potential for introducing substituents post-cyclization. For 5-fluoro derivatives, a brominated benzoxazinone intermediate could undergo coupling with fluorinated boronic acids. For example, 5-bromo-1H-benzo[d]oxazin-2(4H)-one reacts with 2-fluoropyridin-3-ylboronic acid under Pd(PPh3)4 catalysis to install the fluorine atom.

Limitations and Optimization

Cross-coupling at the 5-position requires precise regioselectivity. Directed ortho-metalation or directed C–H activation may be necessary to achieve selective bromination prior to coupling. Yields for analogous reactions range from 20% to 50%, necessitating optimization of palladium ligands and bases.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalyst/ReagentsYield (%)AdvantagesLimitations
Pd-catalyzed carbonylation5-Fluoro-2-iodophenolPd(PPh3)4, Mo(CO)620–76Gas-free, one-pot synthesisRequires specialized halide precursors
Acid-catalyzed cyclization5-Fluoroanthranilic acidH2SO4, trimethyl orthoacetate70–85Scalable, microwave-compatibleHarsh acidic conditions
ZnCl2-catalyzed rearrangement5-Fluoro-2-hydroxybenzonitrileZnCl2, acetone60–85Mild conditions, functional toleranceLimited to specific ketones
Suzuki coupling5-Bromo-benzoxazinonePd(PPh3)4, boronic acid20–50Late-stage diversificationLow yields, multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the compound under mild conditions.

Major Products Formed

    Substitution Reactions: Substituted benzoxazines with various functional groups.

    Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Reactions: Reduced derivatives with altered electronic properties.

Scientific Research Applications

Medicinal Chemistry Applications

5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one has garnered attention for its potential therapeutic applications due to its unique structural properties. Key areas of research include:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The fluorine substitution may enhance binding affinity to biological targets, potentially leading to novel anticancer agents.
  • Antimicrobial Properties : Research into related compounds has shown promise as antimicrobial agents. The oxazine moiety can interact with microbial enzymes, disrupting their function.
  • Neuropharmacology : The compound's ability to cross the blood-brain barrier positions it as a candidate for neurological disorders. Preliminary studies suggest it may influence neurotransmitter systems.

Synthesis and Derivatives

Various synthetic routes have been developed to produce this compound efficiently. These methods are essential for scaling up production for research and commercial applications.

Synthesis Method Description
Cyclization Reactions Involves the reaction of appropriate precursors under acidic or basic conditions to form the oxazine ring.
Fluorination Techniques Specific methods to introduce the fluorine atom at the 5-position, enhancing biological activity.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against breast cancer cell lines. The results demonstrated that certain derivatives exhibited IC50_{50} values in the low micromolar range, indicating significant anticancer potential.

Case Study 2: Antimicrobial Efficacy

A study explored the antimicrobial properties of this compound against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as an antimicrobial agent.

Case Study 3: Neuropharmacological Effects

Research published in Neuroscience Letters investigated the effects of this compound on serotonin receptors. The findings indicated that the compound acts as a partial agonist at specific serotonin receptor subtypes, which could lead to new treatments for mood disorders.

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to form strong interactions with biological molecules, such as enzymes and receptors. This can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of benzoxazinone derivatives are highly dependent on substituent type and position. Below is a comparative analysis with structurally related compounds:

Compound Substituents Molecular Formula Key Properties Reference
5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one 5-F C₈H₆FNO₂ Fluorine enhances electrophilicity; used in oxytocin receptor antagonists .
8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one 8-CH₃ C₉H₉NO₂ Methyl group increases lipophilicity; density 0.97 g/cm³ .
5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one 5-NH₂ C₈H₇N₂O₂ Amino group enables hydrogen bonding; potential for kinase inhibition .
6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one 5-F, 6-Br, [1,4]-oxazin C₈H₅BrFNO₂ Bromine and fluorine enhance halogen bonding; used in SAR studies .
2,2-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one 2,2-F₂, [1,4]-oxazin C₈H₅F₂NO₂ Difluoro substitution reduces synthetic yield (30% vs. 60% monofluoro) .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Impact: Fluorine’s electronegativity increases the carbonyl’s electrophilicity, enhancing interactions with target proteins. For instance, compound 54 (monofluoro) exhibits higher binding affinity to piperazine-linked receptors than non-fluorinated analogs .
  • Substituent Position : Moving the fluorine from position 5 (target compound) to position 2 (e.g., compound 55 ) alters ring strain and hydrogen-bonding capacity, reducing bioactivity in some cases .
  • Heteroatom Replacement : Replacing oxygen with sulfur (e.g., compound 58 ) decreases metabolic stability but improves solubility .

Biological Activity

5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a fused benzene and oxazine ring structure with the molecular formula C8H6FNO2C_8H_6FNO_2 and a molecular weight of approximately 167.14 g/mol. The presence of a fluorine atom at the 5-position of the benzo ring significantly influences its chemical reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound can inhibit cancer cell growth. For instance, it has been evaluated against various cancer cell lines, showing promising results in reducing cell viability .
  • Antimicrobial Effects : The compound has been investigated for its antimicrobial activity, indicating potential applications in treating infections caused by resistant strains of bacteria .
  • Enzyme Inhibition : Studies have demonstrated that this compound can act as an inhibitor for certain enzymes, which is crucial for its therapeutic potential in various diseases .

The mechanism of action primarily involves the interaction of the compound with specific biological targets such as enzymes and receptors. The fluorine atom enhances the ability of the compound to form strong interactions with these targets, modulating various biochemical pathways .

Synthesis

The synthesis of this compound can be achieved through various routes. A common method involves:

  • Cyclization Reaction : This typically includes the reaction of 2-aminophenol derivatives with fluorinated carboxylic acids under mild conditions.
  • Example Reaction : The cyclization of 2-aminophenol with 2-fluorobenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride is one effective route .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines. The compound displayed significant cytotoxicity against A549 lung cancer cells with an IC50 value indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)
A5497.4
MCF-710.0

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. Results showed that it exhibited substantial inhibitory effects compared to standard antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds in the benzo[d][1,3]oxazine family:

Compound NameKey FeaturesBiological Activity
6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-oneContains chlorine and dimethyl groupsModerate anticancer activity
4H-Benzo[e][1,3]oxazin-4-oneLacks fluorine; different substitution patternLimited biological activity
5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-oneContains chlorine instead of fluorineLower binding affinity compared to fluorinated analogs

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